molecular formula C11H10N4O2S B2521460 2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine CAS No. 1706301-77-0

2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine

Cat. No.: B2521460
CAS No.: 1706301-77-0
M. Wt: 262.29
InChI Key: ZPCIOLWFXBUOJU-UHFFFAOYSA-N
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Description

2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a thiazole-oxylated azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Azetidine Formation: Azetidine can be synthesized via the cyclization of β-amino alcohols.

    Coupling Reaction: The thiazole and azetidine moieties are coupled through an ether linkage using appropriate coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Pyrazine Ring Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazine ring can also participate in π-π stacking interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine is unique due to its combination of a pyrazine ring with a thiazole-oxylated azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

pyrazin-2-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c16-10(9-5-12-1-2-13-9)15-6-8(7-15)17-11-14-3-4-18-11/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCIOLWFXBUOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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